molecular formula C13H12FNO3 B11860950 Ethyl 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

Ethyl 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No.: B11860950
M. Wt: 249.24 g/mol
InChI Key: BUXMMXWHGXPOKU-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carboxylate ester group attached to the quinoline ring. The combination of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 8-methylquinoline.

    Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.

    Carboxylation: The carboxylate ester group is introduced at the 3-position by esterification with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a quinone derivative.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways: It may interfere with DNA replication, protein synthesis, or cell signaling pathways, leading to the inhibition of microbial or cancer cell growth.

Comparison with Similar Compounds

Ethyl 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate: Similar structure but different position of the fluorine and methyl groups.

    Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the fluorine and methyl groups, resulting in different chemical properties.

    Ethyl 5-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: Chlorine atom instead of fluorine, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

ethyl 5-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)8-6-15-11-7(2)4-5-9(14)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

BUXMMXWHGXPOKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)C

Origin of Product

United States

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